

# Animal models of PHMG-associated respiratory disease

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pm1cg*

Cat. No.: B136703

[Get Quote](#)

This document provides detailed application notes and protocols for establishing and utilizing animal models of Polyhexamethylene guanidine (PHMG)-associated respiratory disease. It is intended for researchers, scientists, and professionals in drug development who are investigating the pathogenesis of this condition and evaluating potential therapeutic interventions.

## Introduction

Polyhexamethylene guanidine (PHMG) is a disinfectant that has been identified as the causative agent in severe, and often fatal, lung injuries, particularly in cases linked to humidifier disinfectant use in South Korea.<sup>[1][2][3]</sup> Inhalation of PHMG can lead to a range of respiratory diseases, characterized by severe inflammation, bronchioloalveolar epithelial hyperplasia, and progressive pulmonary fibrosis.<sup>[1][4]</sup> Understanding the mechanisms of PHMG-induced lung injury is critical for developing effective treatments. Animal models are indispensable tools for elucidating the pathophysiology and for the preclinical assessment of novel therapies. This document outlines established protocols for inducing PHMG-associated respiratory disease in rodents, summarizes key quantitative data from these models, and illustrates the experimental workflows and pathological pathways.

## Experimental Protocols

The most common animal models for PHMG-induced respiratory disease involve intratracheal (IT) instillation or aerosol inhalation in mice and rats. The intratracheal route ensures a precise dosage is delivered directly to the lungs.

## Protocol 1: Mouse Model of PHMG-Induced Pulmonary Inflammation and Fibrosis

This protocol is adapted from studies establishing a robust and reproducible model of PHMG-induced lung injury in mice.[\[4\]](#)[\[5\]](#)

**Objective:** To induce pulmonary inflammation and fibrosis in mice via a single intratracheal instillation of PHMG-phosphate (PHMG-P).

### Materials:

- Animals: C57BL/6J mice (male or female, 8-12 weeks old). This strain is susceptible to chemically induced lung fibrosis.[\[6\]](#)
- Reagent: Polyhexamethylene guanidine phosphate (PHMG-P) dissolved in sterile saline.
- Anesthetic: Isoflurane or a ketamine/xylazine cocktail.
- Equipment: Animal laryngoscope or otoscope, micropipette, gavage needle or catheter.

### Procedure:

- Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
- Anesthesia: Anesthetize the mouse using isoflurane or an intraperitoneal injection of ketamine/xylazine. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
- Intratracheal Instillation:
  - Place the anesthetized mouse in a supine position on a surgical board.
  - Visualize the trachea using a small animal laryngoscope.
  - Carefully insert a sterile gavage needle or catheter into the trachea.

- Instill a single dose of PHMG-P solution (e.g., 0.6 mg/kg to 1.2 mg/kg) in a small volume (typically 50  $\mu$ L).[1][7] A vehicle control group should receive sterile saline.
- Recovery: Monitor the animal until it has fully recovered from anesthesia.
- Monitoring: Monitor the animals daily for clinical signs of distress and record body weight. Significant body weight loss (up to 30%) can be expected, particularly at higher doses (e.g., 3 mg/kg).[4]
- Endpoint Analysis: Euthanize mice at predetermined time points (e.g., 7, 14, and 28 days) to assess the progression of lung injury.[1][4]
  - Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
  - Harvest lung tissues for histopathological examination (H&E and Masson's trichrome staining), and for molecular analysis (e.g., Western blotting for fibrotic markers, qPCR for gene expression).

## Protocol 2: Rat Model of PHMG-Induced Lung Injury

This protocol describes the induction of lung injury in rats, which are also frequently used to model respiratory diseases.[8][9]

Objective: To induce chronic pulmonary inflammation and fibrosis in rats using repeated intratracheal instillations of PHMG-P.

### Materials:

- Animals: Wistar or Sprague Dawley rats (male, 6-8 weeks old).
- Reagent: PHMG-P dissolved in sterile saline.
- Anesthetic: Isoflurane.
- Equipment: Videoscope-guided instillation device, micropipette.

### Procedure:

- Animal Preparation: Follow standard acclimatization and anesthesia procedures as described for mice.
- Intratracheal Instillation:
  - A solution of PHMG-P is prepared in saline (e.g., 0.9 mg/kg).[8]
  - Using a videoscope for guidance, intratracheally instill 50  $\mu$ L of the PHMG-P solution.[8]
  - Instillations are repeated at regular intervals, for example, five times at two-week intervals, to model chronic exposure.[8]
- Long-term Monitoring: House the rats for an extended period following the final instillation (e.g., 20 weeks after the first instillation) to allow for the development of chronic disease features.[8]
- Endpoint Analysis:
  - Perform chest CT scans to longitudinally assess lung abnormalities like ground-glass opacities (GGO), nodules, and linear densities.[10]
  - Collect peripheral blood for hematological analysis.[11]
  - Harvest lung and bone marrow tissues for histopathology and RNA sequencing to identify altered gene expression and signaling pathways.[8][10]

## Experimental Workflows and Pathological Progression

The following diagrams illustrate the typical experimental workflow and the pathological cascade initiated by PHMG exposure.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for PHMG-induced lung disease models.



[Click to download full resolution via product page](#)

Caption: Pathological cascade from PHMG exposure to pulmonary fibrosis.

## Quantitative Data from Animal Models

The following tables summarize key quantitative findings from various studies to facilitate comparison.

## Table 1: Summary of Animal Models and PHMG Dosing Regimens

| Animal Model     | PHMG Type | Administration Route | Dose          | Dosing Schedule             | Key Outcomes                                                 | Reference |
|------------------|-----------|----------------------|---------------|-----------------------------|--------------------------------------------------------------|-----------|
| Mouse (C57BL/6)  | PHMG-P    | Intratracheal        | 0.3 - 3 mg/kg | Single                      | Inflammation, Fibrosis, Dose-dependent body weight loss      | [4]       |
| Mouse (BALB/c)   | PHMG      | Intratracheal        | 1.2 mg/kg     | Single                      | Sustained inflammation, Macrophage infiltration, Fibrosis    | [1]       |
| Mouse (C57BL/6)  | PHMG      | Intratracheal        | 0.6 mg/kg     | Single                      | Granulomatous inflammation/fibrosis, Macrophage infiltration | [7]       |
| Mouse (C57BL/6J) | PHMG      | Aerosol              | Not specified | Sub-acute (8 weeks)         | Pulmonary fibrosis, Elevated surface tension                 | [2]       |
| Rat (Wistar)     | PHMG-p    | Intratracheal        | 0.9 mg/kg     | 5 times at 2-week intervals | Pulmonary fibrosis, Altered hematopoiesis                    | [8]       |

|                         |        |               |                                          |                    |                                           |                      |
|-------------------------|--------|---------------|------------------------------------------|--------------------|-------------------------------------------|----------------------|
| Rat<br>(Sprague Dawley) | PHMG-p | Intratracheal | 1.5 mg/kg (single) or 0.1 mg/kg (4-week) | Single or Repeated | Transcriptome changes related to toxicity | <a href="#">[12]</a> |
|-------------------------|--------|---------------|------------------------------------------|--------------------|-------------------------------------------|----------------------|

**Table 2: Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)**

| Animal Model              | PHMG Dose     | Time Point    | Total Cells             | Neutrophils                               | Macrophages       | Reference              |
|---------------------------|---------------|---------------|-------------------------|-------------------------------------------|-------------------|------------------------|
| Mouse                     | 1.2 mg/kg     | Day 7         | Significantly increased | Significantly higher than bleomycin group | -                 | <a href="#">[1]</a>    |
| Mouse                     | 0.6 mg/kg     | 2 weeks       | Increased               | Increased                                 | Increased         | <a href="#">[5][7]</a> |
| Mouse (+ Cigarette Smoke) | 0.6 mg/kg     | 2 weeks       | Further increased       | Further increased                         | Further increased | <a href="#">[5][7]</a> |
| Mouse (+ Cadmium)         | Not specified | Not specified | Increased               | Increased                                 | Increased         | <a href="#">[13]</a>   |

**Table 3: Key Cytokine and Chemokine Expression in Lung Tissue**

| Cytokine/C hemokine | Animal Model | PHMG Dose | Time Point    | Expression Level Change                    | Reference |
|---------------------|--------------|-----------|---------------|--------------------------------------------|-----------|
| TNF- $\alpha$       | Mouse        | 0.3 mg/kg | Day 7, 14, 28 | Significantly increased from Day 7         | [4]       |
| IL-6                | Mouse        | 0.3 mg/kg | Day 28        | Significantly increased                    | [4]       |
| CCL2                | Mouse        | 0.3 mg/kg | Day 14, 28    | Significantly increased from Day 14        | [4]       |
| TGF- $\beta$ 1      | Mouse        | 0.3 mg/kg | Day 14, 28    | Gradually increased, significant by Day 28 | [4]       |
| TGF- $\beta$ 1      | Mouse        | 0.6 mg/kg | 2 weeks       | Significantly increased                    | [7]       |
| Fibronectin         | Mouse        | 0.6 mg/kg | 2 weeks       | Increased                                  | [7]       |

**Table 4: Histopathological and Fibrosis Assessment**

| Finding                              | Animal Model | PHMG Dose            | Time Point    | Description                                                           | Reference |
|--------------------------------------|--------------|----------------------|---------------|-----------------------------------------------------------------------|-----------|
| Inflammation Score                   | Mouse        | 0.3 mg/kg            | Day 7, 14, 28 | Severity gradually increased up to Day 28                             | [4]       |
| Collagen Deposition                  | Mouse        | 0.3 mg/kg            | Day 14, 28    | Increased from Day 14, stronger at Day 28 (Masson's Trichrome)        | [4]       |
| Granulomatous Inflammation/ Fibrosis | Mouse        | 0.6 mg/kg            | 2 weeks       | Severe lung injury with inflammation and subsequent fibrosis          | [7]       |
| BEH                                  | Mouse        | 1.2 mg/kg            | Day 7, 28     | Bronchioloalveolar epithelial hyperplasia observed only in PHMG group | [1]       |
| Pulmonary Fibrosis                   | Rat          | 0.9 mg/kg (repeated) | 20 weeks      | Confirmed fibrosis development                                        | [8]       |

## Conclusion

The animal models described provide a robust framework for investigating the complex pathology of PHMG-induced respiratory disease. Intratracheal instillation of PHMG in both mice and rats successfully recapitulates the key features of the human disease, including persistent

inflammation and the development of pulmonary fibrosis.[1][4][8] The quantitative data consistently show a dose- and time-dependent increase in inflammatory cell infiltration, pro-inflammatory and pro-fibrotic cytokine expression, and collagen deposition in the lungs.[4][7] These models are crucial for dissecting the underlying molecular mechanisms, such as the role of TGF- $\beta$ 1 in fibrosis, and for the preclinical evaluation of potential therapeutic agents aimed at mitigating or reversing the devastating effects of PHMG exposure.[4][7] Further research can also explore co-exposures, such as with cigarette smoke, which has been shown to exacerbate PHMG-induced lung fibrosis.[5][7]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Changes in expression of cytokines in polyhexamethylene guanidine-induced lung fibrosis in mice: Comparison of bleomycin-induced lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyhexamethylene guanidine aerosol triggers pulmonary fibrosis concomitant with elevated surface tension via inhibiting pulmonary surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of a mouse model for pulmonary inflammation and fibrosis by intratracheal instillation of polyhexamethyleneguanidine phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exposure to cigarette smoke exacerbates polyhexamethylene guanidine-induced lung fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 7. Exposure to cigarette smoke exacerbates polyhexamethylene guanidine-induced lung fibrosis in mice [jstage.jst.go.jp]
- 8. mdpi.com [mdpi.com]
- 9. Respiratory diseases in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of polyhexamethylene guanidine-induced lung injuries by chest CT, pathologic examination, and RNA sequencing in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hematotoxic Effect of Respiratory Exposure to PHMG-p and Its Integrated Genetic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Low-dose cadmium exposure exacerbates polyhexamethylene guanidine-induced lung fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Animal models of PHMG-associated respiratory disease]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b136703#animal-models-of-phmg-associated-respiratory-disease>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)